6-azidohexan-1-amine hydrochloride
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Overview
Description
6-Azidohexan-1-amine hydrochloride is a chemical compound with the molecular formula C6H15ClN4 and a molecular weight of 178.66 g/mol . It is a derivative of 6-azidohexan-1-amine, featuring an azide group and an amine group. This compound is often used in organic synthesis and has applications in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 6-azidohexan-1-amine hydrochloride is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
This compound acts as a cleavable linker in the formation of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to specifically target and kill the cancer cells .
Biochemical Pathways
The compound affects the pathway of drug delivery in cancer treatment . By acting as a linker in ADCs, it ensures that the cytotoxic drug is specifically delivered to the cancer cells, thereby enhancing the efficacy of the treatment and reducing side effects .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the increased efficacy of ADCs . By ensuring the specific delivery of the cytotoxic drug to the cancer cells, it enhances the cell-killing effect of the drug .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the ADCs are stored and administered, the patient’s overall health status, and the specific characteristics of the cancer being treated .
Biochemical Analysis
Biochemical Properties
6-Azidohexan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of ADCs. It acts as a cleavable linker, allowing for the attachment of cytotoxic drugs to antibodies. This compound interacts with various enzymes and proteins, including those involved in the cleavage of the linker, such as proteases. The nature of these interactions is crucial for the controlled release of the cytotoxic drug at the target site .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins. For example, in ADCs, the release of the cytotoxic drug can lead to apoptosis in target cells, thereby affecting cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a cleavable linker in ADCs. It binds to antibodies and cytotoxic drugs, forming a stable conjugate. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. This process involves enzyme-substrate interactions and changes in gene expression that lead to the desired therapeutic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy in prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively delivers the cytotoxic drug to the target site. At higher doses, toxic or adverse effects may be observed, including off-target effects and damage to healthy tissues .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its role as a cleavable linker. It interacts with enzymes and cofactors that facilitate the cleavage of the linker and the release of the cytotoxic drug. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation at the target site. These interactions ensure that the compound reaches the desired location and exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects at the desired site .
Preparation Methods
6-Azidohexan-1-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 6-chloro-1-hexanol with sodium azide in dry dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is heated to 50°C overnight, followed by extraction with dichloromethane . Another method involves the reaction of chloropropylamine with hydrazoic acid . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
6-Azidohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with terminal alkynes or strained cyclooctynes, forming triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.
Coupling Reactions: The amine group can react with carboxylic acids to form amides or with aldehydes and ketones to form imines through reductive amination.
Scientific Research Applications
6-Azidohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Azidohexan-1-amine hydrochloride can be compared with other azido compounds and amine derivatives:
6-Azidohexan-1-amine: The parent compound without the hydrochloride salt, used similarly in organic synthesis and click chemistry.
6-Azido-N-BOC-hexylamine: A protected form of 6-azidohexan-1-amine, used in peptide synthesis and other applications requiring temporary protection of the amine group.
6-Chlorohexan-1-amine: A related compound where the azide group is replaced with a chlorine atom, used in different substitution reactions.
The uniqueness of this compound lies in its dual functional groups, allowing it to participate in a wide range of chemical reactions and making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
6-azidohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.ClH/c7-5-3-1-2-4-6-9-10-8;/h1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVYWZGMEKXEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.